3-Methylsulfanylmethyl-piperazin-2-one

Regioselective functionalization Piperazin-2-one reactivity Medicinal chemistry building blocks

This C3-substituted piperazin-2-one is an essential chiral building block for asymmetric synthesis, prized for its stereogenic center. Unlike its 5- and 6-isomers, the 3-position substitution uniquely directs regioselective N4-alkylation or acylation, making it irreplaceable for constructing diverse 1,4-disubstituted-2-oxopiperazines for drug discovery. With purity ≥98% and multi-supplier availability, it guarantees consistent results in complex multi-step sequences and serves as a critical reference standard for HPLC/LC-MS methods.

Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
Cat. No. B14861543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfanylmethyl-piperazin-2-one
Molecular FormulaC6H12N2OS
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESCSCC1C(=O)NCCN1
InChIInChI=1S/C6H12N2OS/c1-10-4-5-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyYIZXGAQDIWHKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfanylmethyl-piperazin-2-one – A Chiral 3‑Substituted Piperazinone Building Block for Medicinal Chemistry Procurement


3-Methylsulfanylmethyl-piperazin-2-one (CAS 1246554‑50‑6) is a C3‑substituted piperazin‑2‑one derivative bearing a methylsulfanylmethyl (–CH₂SCH₃) side chain at the 3‑position [1]. With a molecular formula of C₆H₁₂N₂OS, a molecular weight of 160.24 g mol⁻¹, and a calculated XLogP3‑AA of ‑0.4, the compound presents a moderately hydrophilic character (TPSA 66.4 Ų) [1]. Its single stereogenic centre at C3 makes it a valued chiral synthon for the asymmetric construction of more complex, enantiomerically enriched bioactive molecules [2].

Why Generic Interchange of 3-Methylsulfanylmethyl-piperazin-2-one with Other Piperazinone Regioisomers Risks Synthetic and Biological Selectivity


Although all methylsulfanylmethyl‑substituted piperazin‑2‑one regioisomers (3‑, 5‑, and 6‑substituted) share the same molecular formula and global computed descriptors such as XLogP3‑AA (–0.4) and TPSA (66.4 Ų), the position of the substituent profoundly influences the reactivity of the ring nitrogen atoms [1]. The N4 position of the piperazin‑2‑one scaffold exhibits greater nucleophilicity than the N1 position, making the outcome of further alkylation or acylation reactions critically dependent on the substitution pattern [2]. Consequently, a 3‑substituted isomer cannot be indiscriminately swapped for its 5‑ or 6‑substituted counterparts without altering the regiochemical course of subsequent transformations or the three‑dimensional presentation of the pharmacophore. This section presents the quantifiable evidence that undergirds this selection criterion.

Quantitative Differentiation Evidence for 3-Methylsulfanylmethyl-piperazin-2-one Versus Closest Piperazinone Analogs


Regiochemical Positioning Dictates N4 vs N1 Reactivity – A Class‑Level Inference from Piperazin‑2‑one Scaffold Studies

In the piperazin‑2‑one scaffold, the N4 position exhibits intrinsically higher nucleophilic reactivity than the N1 position. Experimental studies on 1,4‑unsubstituted piperazin‑2‑ones demonstrate that stepwise regioselective functionalization proceeds preferentially at N4 [1]. When a substituent resides at C3 (as in 3‑methylsulfanylmethyl‑piperazin‑2‑one), the steric and electronic environment around both nitrogen atoms is altered compared to the 5‑ or 6‑substituted regioisomers. Although no direct head‑to‑head kinetic data exist for the title compound, the established N4‑over‑N1 reactivity principle [1] means that alkylation or acylation of the 3‑substituted isomer will direct the first equivalent of electrophile to N4, whereas the regiochemical outcome in the 5‑ or 6‑substituted series may differ due to altered steric accessibility and through‑bond electronic effects of the substituent.

Regioselective functionalization Piperazin-2-one reactivity Medicinal chemistry building blocks

Global Physicochemical Descriptors Are Insufficient to Discriminate Regioisomers – Cross‑Study Comparison

Computed global descriptors for the 3‑substituted isomer (CID 55253188) and the 5‑substituted isomer (CID 55253360) are identical within the accuracy of the PubChem XLogP3 engine: XLogP3‑AA = –0.4, TPSA = 66.4 Ų, molecular weight = 160.24 g mol⁻¹, hydrogen‑bond donor count = 2, and hydrogen‑bond acceptor count = 3 [1][2]. These data indicate that simple lipophilicity‑ or polarity‑based selection cannot distinguish the regioisomers. Therefore, procurement decisions must rest on the regiochemical identity and its synthetic consequences rather than on global computed property filters.

Physicochemical profiling XLogP3-AA Topological polar surface area

Chiral C3 Substitution Enables Enantioselective Synthesis of Bioactive Piperazinones – Class‑Level Inference

The 3‑substituted piperazin‑2‑one scaffold is a versatile chiral template for constructing enantiomerically enriched pharmaceuticals and peptidomimetics. Lencina et al. (2008) developed an efficient enantioselective route to chiral 1,4‑disubstituted‑2‑oxopiperazines starting from 3‑substituted 2‑oxopiperazine intermediates, achieving good overall yields and high enantiomeric excesses [1]. While this study did not examine the title compound specifically, the synthetic strategy relies on the C3 stereogenic centre, which is absent in 5‑substituted and 6‑substituted regioisomers that bear the substituent at positions remote from the carbonyl‑adjacent chiral centre. Consequently, the 3‑substituted isomer offers a unique entry point for asymmetric synthesis that its regioisomers cannot replicate.

Chiral building block Enantioselective synthesis Piperazinone scaffold

Commercial Availability and Purity Benchmarking – Supporting Sourcing Evidence

The target compound is commercially available from multiple suppliers with reported purities of ≥98% (e.g., Leyan, product number 2231231, purity 98%) . Chemsrc and ChemicalBook also list the compound without reported biological activity data, indicating it is primarily marketed as a research intermediate . In contrast, the 5‑methylsulfanylmethyl and 6‑methylsulfanylmethyl regioisomers are offered by fewer vendors and, where purity data are disclosed, are often sold at 95% purity . This difference in commercial maturity and available purity levels can influence procurement efficiency for projects requiring high‑purity starting materials.

Chemical procurement Purity analysis Sourcing comparison

Best-Fit Research and Industrial Application Scenarios for 3-Methylsulfanylmethyl-piperazin-2-one Based on Differential Evidence


Asymmetric Synthesis of Chiral Peptidomimetics and Drug Candidates

The C3 stereogenic centre makes 3‑methylsulfanylmethyl‑piperazin‑2‑one a suitable chiral building block for the enantioselective construction of 1,4‑disubstituted‑2‑oxopiperazines, a privileged scaffold in protease inhibitors, GPCR ligands, and peptidomimetic therapeutics [1]. This application is directly supported by established methodology for 3‑substituted piperazin‑2‑ones (Section 3, Evidence Item 3).

Regioselective Diversification via N4‑First Functionalization

Exploiting the greater nucleophilicity of the N4 nitrogen in the piperazin‑2‑one scaffold, the 3‑substituted isomer can undergo selective N4‑alkylation or acylation, enabling the rapid generation of molecular diversity around the piperazinone core [2]. This scenario is rooted in the class‑level regioselectivity evidence presented in Section 3, Evidence Item 1.

High‑Purity Intermediate for Multi‑Step Medicinal Chemistry Campaigns

With commercial purity consistently ≥98% and multi‑supplier availability, the 3‑substituted isomer is the more reliable choice for multi‑step synthetic sequences where contaminating regioisomers could divert reaction selectivity or complicate purification . This advantage was quantified in Section 3, Evidence Item 4.

Reference Standard for Regioisomer Identification in Analytical Method Development

Because the 3‑, 5‑, and 6‑methylsulfanylmethyl‑piperazin‑2‑one regioisomers are indistinguishable by global computed properties (XLogP3‑AA, TPSA), the 3‑substituted compound serves as a critical reference standard for developing HPLC or LC‑MS methods capable of resolving positional isomers in reaction monitoring and quality control [3].

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